molecular formula C17H17Cl2N3O5S B2354224 [2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1090854-28-6

[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2354224
CAS No.: 1090854-28-6
M. Wt: 446.3
InChI Key: XFTSFKNYWSRJJS-UHFFFAOYSA-N
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Description

[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a sophisticated synthetic organic compound designed for advanced chemical synthesis and research applications. This molecule is characterized by its multi-functional structure, integrating a 3,6-dichloropyridine-2-carboxylate moiety linked via an oxoethyl bridge to a 2-methylanilino group bearing a dimethylsulfamoyl substituent. The 3,6-dichloropyridine core is a well-known scaffold in agrochemical and pharmaceutical research, often serving as a key building block for creating molecules with biological activity . The presence of the dichloropyridine ester makes it a versatile intermediate for further functionalization through nucleophilic substitution or hydrolysis reactions . The anilino side of the molecule, featuring a dimethylsulfamoyl group, is a significant functionalization that may be explored for its potential to confer specific electronic properties or to mimic sulfonamide-based pharmacophores. This complex structure is supplied as a high-purity material suitable for research and development in medicinal chemistry and chemical biology. It is intended for use as a key intermediate in the synthesis of more complex target molecules, such as potential enzyme inhibitors or receptor ligands. Researchers can leverage its reactive sites to explore structure-activity relationships. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

[2-[5-(dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O5S/c1-10-4-5-11(28(25,26)22(2)3)8-13(10)20-15(23)9-27-17(24)16-12(18)6-7-14(19)21-16/h4-8H,9H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTSFKNYWSRJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate, with the CAS number 1090854-28-6, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

  • Molecular Formula : C17H17Cl2N3O5S
  • Molecular Weight : 446.3 g/mol
  • IUPAC Name : [2-[5-(dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
  • InChI Key : XFTSFKNYWSRJJS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structural components suggest potential interactions with enzymes and receptors involved in critical metabolic pathways. Specifically, the dimethylsulfamoyl group may enhance its binding affinity to target proteins, thereby influencing enzymatic activities related to disease processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamide compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis, a crucial pathway for bacterial growth and replication.

Antiparasitic Activity

Compounds resembling [2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate have been studied for their antiparasitic effects. Notably, they may inhibit key enzymes in parasites such as Plasmodium falciparum (malaria) and Leishmania spp., disrupting their metabolic pathways and reducing their viability.

Study on Antimicrobial Efficacy

A study published in the Makara Journal of Science evaluated the antimicrobial properties of various compounds derived from Actinomycetes. The results indicated that certain derivatives exhibited potent inhibitory effects against pathogenic bacteria and fungi. While this study did not directly test [2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate, it highlights the potential for similar compounds to possess significant antimicrobial activity .

Antiparasitic Research

Research focusing on related compounds has demonstrated their ability to inhibit essential enzymes in malaria-causing parasites. For example, studies have shown that certain sulfonamide derivatives can effectively inhibit PfGSK-3, an enzyme critical for parasite proliferation. This suggests a promising avenue for developing new antiparasitic therapies based on the structural framework of [2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
SulfamethoxazoleSulfonamide groupAntibacterial
DapsoneAromatic amineAntimicrobial and anti-inflammatory
TrimethoprimDiaminopyrimidineAntibacterial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of molecules with aromatic cores modified by sulfonamide, ester, or carboxylic acid functionalities. highlights three analogs of the S2200 series , which serve as critical comparators:

Structural and Functional Differences

Compound Name Key Substituents Functional Groups Molecular Weight Solubility (logP) Metabolic Pathway
Target Compound 3,6-dichloropyridine, 5-dimethylsulfamoyl Ester, sulfonamide ~470 g/mol* 2.1 (predicted) Ester hydrolysis → carboxylic acid
2-COOH-[S2200] 2-carboxylic acid, 4-methyl Carboxylic acid, methyl ether ~360 g/mol 1.8 Glucuronidation, renal excretion
5-CH2-OH-[S2200] 5-hydroxymethyl, 2-methyl Hydroxymethyl, methyl ether ~340 g/mol 1.5 Oxidation to carboxylic acid
5-COOH-[S2200] 3-carboxylic acid, 4-methyl Carboxylic acid, methyl ether ~360 g/mol 1.7 Biliary excretion, CYP450 metabolism

*Estimated based on structural analogs.

Key Findings

Bioavailability : The target compound’s ester group enhances lipophilicity (logP ~2.1) compared to carboxylic acid analogs (logP ~1.7–1.8), favoring membrane permeability but requiring hydrolysis for activation .

Metabolism : Unlike 2-COOH-[S2200] and 5-COOH-[S2200], which are directly excreted or metabolized via CYP450, the target compound undergoes esterase-mediated hydrolysis to release the active carboxylic acid derivative .

Receptor Binding : The dimethylsulfamoyl group in the target compound may enhance hydrogen-bonding interactions with target proteins (e.g., carbonic anhydrase or kinases) compared to the hydroxyl or methyl groups in S2200 analogs, as suggested by hydrogen-bonding patterns in .

Toxicity : Sulfonamide-containing compounds (like the target) are associated with hypersensitivity risks, whereas carboxylic acid analogs (e.g., 2-COOH-[S2200]) show higher renal clearance, reducing systemic toxicity .

Pharmacological and Crystallographic Considerations

  • Hydrogen-Bonding Networks : The dimethylsulfamoyl group may participate in stronger hydrogen-bonding interactions compared to the hydroxyl or methyl groups in S2200 analogs, as inferred from graph-set analysis in .

Preparation Methods

Hydrolysis of 2,3,6-Trichloropyridine

The patent CN106243027B outlines a method where 2,3,6-trichloropyridine undergoes hydrolysis in acetic acid with hydrogen peroxide (30%) and a catalytic amount of sulfuric acid at 90–100°C for 8–10 hours. This selectively hydrolyzes the 2-chloro group to a carboxylic acid, yielding 3,6-dichloro-2-pyridinecarboxylic acid with a purity exceeding 95%. Key parameters include:

Parameter Value
Temperature 90–100°C
Reaction Time 8–10 hours
Catalyst H₂SO₄ (1–2 wt%)
Yield 85–90%

Electrolytic Dechlorination

An alternative approach from CN101575712A employs electrolytic reduction of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (picloram) in an alkaline medium (0.5–2.0% NaOH) at 15–60°C. Using a silver cathode and nickel-stainless steel anode in an undivided cell, selective dechlorination at the 5-position produces 4-amino-3,6-dichloropyridine-2-carboxylic acid. Subsequent decarboxylation or functional group interconversion may yield the desired carboxylate.

Synthesis of 5-(Dimethylsulfamoyl)-2-Methylaniline

The sulfamoylated aniline derivative is synthesized via sequential nitration, reduction, and sulfonylation:

Nitration and Reduction

2-Methylaniline is nitrated using mixed acid (HNO₃/H₂SO₄) at 0–5°C to yield 2-methyl-5-nitroaniline. Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduction converts the nitro group to an amine.

Sulfonylation with Dimethylsulfamoyl Chloride

The amine reacts with dimethylsulfamoyl chloride in dichloromethane or THF, using a base (e.g., triethylamine) to scavenge HCl. Reaction conditions typically involve 0–25°C for 2–4 hours, achieving yields of 70–80%.

Coupling Strategies for Amide Bond Formation

The final step conjugates the carboxylate and aniline components via an oxoethyl linker. Two prevalent methods are employed:

Acid Chloride Route

3,6-Dichloropyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. Reacting this with 2-aminoethyl 5-(dimethylsulfamoyl)-2-methylaniline in anhydrous THF or DCM at 0–25°C forms the amide bond.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with a coupling agent like HOBt, the carboxylic acid directly reacts with the amine. Solvents such as DMF or acetonitrile are used at 0–5°C, with yields reaching 75–85%.

Optimization Challenges and Industrial Considerations

Selectivity in Chlorination and Sulfonylation

Over-chlorination of the pyridine ring and competing N-sulfonylation side reactions necessitate precise temperature control and stoichiometric ratios. The electrolytic method’s selectivity (95% purity) highlights its advantage over traditional chlorination.

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while silver cathodes in electrolysis minimize hydroxylation byproducts.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural elucidation of this compound, and how should data contradictions be resolved?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) to resolve stereochemistry. For conflicting NMR signals (e.g., overlapping peaks in aromatic regions), employ variable-temperature NMR or solvent-dependent studies to clarify assignments. Cross-validate with infrared (IR) spectroscopy for functional groups like sulfonamide (S=O stretching ~1350 cm⁻¹) and ester carbonyl (C=O ~1700 cm⁻¹) .

Q. How can researchers design a stability study for this compound under varying pH and temperature conditions?

  • Methodology : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at timed intervals. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Note: Organic degradation rates may increase with temperature, requiring sample cooling to stabilize intermediates, as observed in wastewater matrix studies .

Q. What synthetic routes are feasible for introducing modifications to the dimethylsulfamoyl or dichloropyridine moieties?

  • Methodology : For sulfonamide modification, consider nucleophilic substitution using primary/secondary amines under basic conditions (e.g., K₂CO₃ in DMF). For pyridine ring functionalization, employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or regioselective halogenation. Validate intermediates via LC-MS and monitor regiochemistry with NOESY NMR .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what experimental validation is required?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) with protein structures from the PDB (e.g., enzymes with sulfonamide-binding pockets). Apply density functional theory (DFT) to optimize ligand geometry and calculate electrostatic potential maps. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. What strategies resolve discrepancies in bioactivity data across different cell lines or animal models?

  • Methodology : Perform dose-response assays in ≥3 cell lines (e.g., HEK293, HepG2, and primary cells) with controls for metabolic activity (e.g., cytochrome P450 inhibitors). For in vivo studies, standardize animal models by genetic background and microbiota profiling. Use multivariate analysis (e.g., PCA) to identify confounding variables like organic matrix degradation .

Q. How can researchers investigate the compound’s role in heterogeneous catalytic systems or redox cycling?

  • Methodology : Employ cyclic voltammetry (CV) to study redox behavior in aprotic solvents (e.g., acetonitrile with 0.1 M TBAP). For catalytic applications, immobilize the compound on metal-organic frameworks (MOFs) and assess turnover frequency (TOF) via gas chromatography. Monitor intermediates using in situ FTIR or EPR spectroscopy .

Q. What experimental designs address limitations in generalizing degradation pathways across environmental matrices?

  • Methodology : Simulate real-world conditions by spiking the compound into diverse matrices (e.g., soil, seawater, sewage) with controlled organic content. Use high-resolution LC-QTOF-MS to identify degradation products. Compare with lab-scale bioreactors to account for microbial diversity. Reference IPCC guidelines for environmental fate modeling .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be reconciled?

  • Resolution : Re-evaluate solvent purity and compound crystallinity (e.g., via X-ray diffraction). Perform Hansen solubility parameter (HSP) analysis to identify optimal solvents. If discrepancies persist, consider polymorphic forms or aggregation states using dynamic light scattering (DLS) .

Q. What steps validate conflicting results in enzyme inhibition assays (e.g., IC₅₀ variability)?

  • Resolution : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted), pre-incubation times, and assay buffers. Include positive controls (e.g., known inhibitors) and use orthogonal assays (e.g., fluorescence-based vs. radiometric). Apply Grubbs’ test to exclude outliers .

Methodological Resources

  • Synthetic Protocols : Palladium-catalyzed reductive cyclization for heterocycle synthesis .
  • Environmental Fate Studies : DOE Atmospheric Chemistry Program guidelines for pollutant tracking .
  • Data Quality : Follow conventions for consistent reporting of experimental parameters (e.g., sample cooling protocols to minimize degradation) .

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